Acetic acid, (((2E)-4-(4-(bis(4-fluorophenyl)methyl)-1-piperazinyl)-2-butenyl)oxy)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

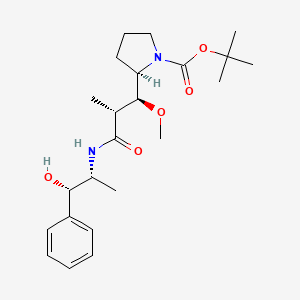

SUN-1334H (free base) is an orally active inhibitor of the histamine H1 receptor. It has shown significant efficacy in inhibiting histamine-induced contractions in isolated guinea-pig ileum and bronchoconstriction in guinea pigs . The compound has a molecular weight of 416.46 and a chemical formula of C23H26F2N2O3 .

Métodos De Preparación

The synthetic routes and reaction conditions for SUN-1334H (free base) are not extensively detailed in the available literature. it is known that the compound is synthesized for research purposes and is available in various quantities for scientific studies . Industrial production methods are not explicitly mentioned, indicating that the compound is primarily used in research settings rather than large-scale industrial applications.

Análisis De Reacciones Químicas

SUN-1334H (free base) primarily undergoes inhibition reactions with histamine H1 receptors. It has an IC50 of 20.3 nM and a Ki of 9.7 nM . The compound effectively inhibits histamine-induced contractions in isolated guinea-pig ileum with an IC50 of 0.198 μM . The major products formed from these reactions are the inhibited histamine responses in various biological tissues.

Aplicaciones Científicas De Investigación

SUN-1334H (free base) has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in studies involving histamine H1 receptor inhibitors.

Biology: The compound is utilized in experiments to understand the role of histamine H1 receptors in various biological processes.

Mecanismo De Acción

SUN-1334H (free base) exerts its effects by selectively binding to and inhibiting the histamine H1 receptor. This inhibition prevents histamine from binding to the receptor, thereby blocking the downstream signaling pathways that lead to allergic reactions and other histamine-mediated responses . The compound has high binding affinity with an inhibition constant (Ki) of 9.7 nM .

Comparación Con Compuestos Similares

SUN-1334H (free base) is unique in its high potency and selectivity for the histamine H1 receptor. Similar compounds include:

Diphenhydramine: Another histamine H1 receptor antagonist, but with lower potency compared to SUN-1334H (free base).

Cetirizine: A commonly used antihistamine with a different chemical structure and slightly different pharmacological profile.

Loratadine: Another H1 receptor antagonist used in allergy treatments, but with different pharmacokinetics and dynamics.

SUN-1334H (free base) stands out due to its high selectivity and potency, making it a valuable compound for research and potential therapeutic applications.

Propiedades

Número CAS |

607737-00-8 |

|---|---|

Fórmula molecular |

C23H26F2N2O3 |

Peso molecular |

416.5 g/mol |

Nombre IUPAC |

2-[(E)-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]but-2-enoxy]acetic acid |

InChI |

InChI=1S/C23H26F2N2O3/c24-20-7-3-18(4-8-20)23(19-5-9-21(25)10-6-19)27-14-12-26(13-15-27)11-1-2-16-30-17-22(28)29/h1-10,23H,11-17H2,(H,28,29)/b2-1+ |

Clave InChI |

PXQVDRLCSQHQTO-OWOJBTEDSA-N |

SMILES isomérico |

C1CN(CCN1C/C=C/COCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

SMILES canónico |

C1CN(CCN1CC=CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl] 2-bromoacetate](/img/structure/B12367444.png)

![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B12367451.png)

![5-Bromo-N-(1-Ethyl-2-Oxo-1,2-Dihydrobenzo[cd]indol-6-Yl)-2-Methoxybenzenesulfonamide](/img/structure/B12367465.png)

![8-[4-[(dimethylamino)methyl]-2-methylphenyl]-5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]imidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B12367477.png)

![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)